molecular formula C7H7FN2O2 B14784959 2,4-Diamino-5-fluorobenzoic acid

2,4-Diamino-5-fluorobenzoic acid

Cat. No.: B14784959
M. Wt: 170.14 g/mol
InChI Key: IHMMBXFLBCCEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-5-fluorobenzoic acid is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by amino groups, and the hydrogen atom at position 5 is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-fluorobenzoic acid typically involves multiple steps. One common method starts with 4-fluoroaniline as the raw material. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to improve yield and reduce production costs. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acid derivatives.

Scientific Research Applications

2,4-Diamino-5-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diamino-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may act on microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluorobenzoic acid
  • 4-Fluorobenzoic acid
  • 2,4-Dichlorobenzoic acid

Uniqueness

2,4-Diamino-5-fluorobenzoic acid is unique due to the presence of both amino and fluorine groups on the benzoic acid ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

2,4-diamino-5-fluorobenzoic acid

InChI

InChI=1S/C7H7FN2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,9-10H2,(H,11,12)

InChI Key

IHMMBXFLBCCEGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)N)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.